4,7-Difluoroindan-1-one

Description

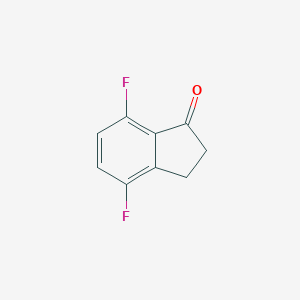

Structure

3D Structure

Properties

IUPAC Name |

4,7-difluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWBFTTYYGUTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343166 | |

| Record name | 4,7-DIFLUOROINDAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130408-16-1 | |

| Record name | 4,7-Difluoro-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130408-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-DIFLUOROINDAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-difluoro-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,7-Difluoroindan-1-one: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4,7-Difluoroindan-1-one. The strategic incorporation of fluorine atoms into the indanone scaffold makes this compound a molecule of significant interest in medicinal chemistry and materials science. This document details its known physicochemical properties, provides hypothetical experimental protocols for its synthesis and analysis, and explores its potential as a building block in drug discovery.

Core Chemical Properties and Structure

This compound is a fluorinated derivative of indanone, a bicyclic aromatic ketone. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and potential biological activity.

Physicochemical and Structural Data

The following table summarizes the key chemical and physical properties of this compound. It is important to note that while some data is experimentally derived, other values are predicted based on computational models.

| Property | Value | Source |

| IUPAC Name | 4,7-difluoro-2,3-dihydro-1H-inden-1-one | [PubChem][1] |

| CAS Number | 130408-16-1 | [PubChem][1] |

| Molecular Formula | C₉H₆F₂O | [PubChem][1] |

| Molecular Weight | 168.14 g/mol | [PubChem][1] |

| Appearance | White to off-white solid | [ChemicalBook][1] |

| Melting Point | 115.0 - 119.0 °C | [TCI Chemicals][2] |

| Boiling Point | 254.7 ± 40.0 °C (Predicted) | [ChemicalBook][1] |

| Density | 1.362 ± 0.06 g/cm³ (Predicted) | [ChemicalBook][1] |

| SMILES | C1CC(=O)C2=C(C=CC(=C21)F)F | [PubChem][1] |

| InChI | InChI=1S/C9H6F2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 | [PubChem][1] |

| InChIKey | KMWBFTTYYGUTNW-UHFFFAOYSA-N | [PubChem][1] |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be conceptually approached via a two-step process involving the formation of a suitable propionyl chloride followed by an intramolecular Friedel-Crafts acylation.

Step 1: Synthesis of 3-(2,5-Difluorophenyl)propionyl chloride

-

Materials: 3-(2,5-Difluorophenyl)propionic acid, thionyl chloride (SOCl₂), and a suitable solvent such as toluene.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2,5-Difluorophenyl)propionic acid (1 equivalent).

-

Add an excess of thionyl chloride (approximately 2-3 equivalents).

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-(2,5-Difluorophenyl)propionyl chloride can be used in the next step without further purification.

-

Step 2: Intramolecular Friedel-Crafts Acylation

-

Materials: 3-(2,5-Difluorophenyl)propionyl chloride, aluminum chloride (AlCl₃), and a dry, inert solvent such as dichloromethane (DCM).

-

Procedure:

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 3-(2,5-Difluorophenyl)propionyl chloride in dry dichloromethane to the AlCl₃ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice and adding concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Spectroscopic Analysis Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS, to determine the molecular weight and fragmentation pattern.

-

Spectroscopic Data and Interpretation (Predicted)

As experimental spectra are not publicly available, this section provides a predicted analysis based on the known structure of this compound.

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region, likely appearing as complex multiplets due to H-F coupling. The aliphatic region should display two triplets corresponding to the two methylene groups of the five-membered ring.

-

¹³C NMR: The spectrum should exhibit nine distinct carbon signals. The carbonyl carbon will appear significantly downfield (around 190-200 ppm). The carbons attached to fluorine will show characteristic splitting (C-F coupling).

-

¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

-

Infrared (IR) Spectroscopy: A strong absorption band is predicted in the range of 1700-1720 cm⁻¹ corresponding to the C=O stretching of the ketone. Strong bands in the 1100-1300 cm⁻¹ region are expected for the C-F stretching vibrations.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 168. Common fragmentation patterns would likely involve the loss of CO (m/z = 140) and subsequent rearrangements.

Applications in Drug Development and Research

The indanone scaffold is a privileged structure in medicinal chemistry, found in various pharmacologically active compounds.[3] The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Role as a Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[4] The indanone core can serve as a versatile scaffold for the design of such inhibitors. The ketone group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The aromatic ring and the five-membered ring provide a rigid framework for orienting substituents to target specific pockets within the ATP-binding site. The fluorine atoms in this compound can modulate the electronic properties of the aromatic ring and form favorable interactions with the protein target.

Visualizations

Synthetic Pathway for this compound

Caption: A proposed two-step synthesis of this compound.

Workflow for Kinase Inhibitor Development

References

- 1. This compound CAS#: 130408-16-1 [m.chemicalbook.com]

- 2. 4,7-Difluoro-2,3-dihydro-1H-inden-1-one | 130408-16-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 4,7-Difluoroindan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,7-Difluoroindan-1-one, a valuable building block in medicinal chemistry and materials science. This document details a plausible synthetic route, experimental protocols, and in-depth characterization methods, including spectroscopic analysis. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.

Introduction

This compound is a fluorinated derivative of indanone. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated scaffolds like this compound are of great interest in drug discovery and the development of advanced materials. This guide outlines a common and effective method for its preparation and the analytical techniques used for its structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the precursor, 3-(2,5-difluorophenyl)propanoic acid. This is followed by an intramolecular Friedel-Crafts acylation to yield the target indanone.

Synthesis of 3-(2,5-difluorophenyl)propanoic acid

A common method for the synthesis of 3-arylpropanoic acids is the hydrogenation of the corresponding cinnamic acid derivative.

Experimental Protocol: Synthesis of 3-(2,5-difluorophenyl)propanoic acid

-

Materials: 3-(2,5-difluorophenyl)propenoic acid, Palladium on carbon (10%), Tetrahydrofuran (THF), Ethyl acetate.

-

Procedure:

-

A solution of 3-(2,5-difluorophenyl)propenoic acid (1.0 eq) in tetrahydrofuran is prepared.

-

A slurry of 10% palladium on carbon (catalytic amount) in ethyl acetate is added to the solution.

-

The mixture is shaken under a hydrogen atmosphere (typically 50 psi) for 4 hours.

-

Upon completion, the reaction mixture is filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 3-(2,5-difluorophenyl)propanoic acid.

-

Intramolecular Friedel-Crafts Acylation

The key step in the formation of the indanone ring is the intramolecular Friedel-Crafts acylation of 3-(2,5-difluorophenyl)propanoic acid. This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), which facilitates the cyclization and dehydration.[1]

Experimental Protocol: Synthesis of this compound

-

Materials: 3-(2,5-difluorophenyl)propanoic acid, Polyphosphoric acid (PPA).

-

Procedure:

-

3-(2,5-difluorophenyl)propanoic acid (1.0 eq) is added to polyphosphoric acid.

-

The mixture is heated, typically to around 80-100 °C, and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

-

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Physical Properties

| Property | Value (Predicted) |

| Molecular Formula | C₉H₆F₂O |

| Molecular Weight | 168.14 g/mol [2] |

| Appearance | White to off-white solid |

| Boiling Point | 254.7 ± 40.0 °C[3] |

| Density | 1.362 ± 0.06 g/cm³[3] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The expected chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are detailed below.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aliphatic protons of the five-membered ring and the aromatic protons. The two methylene groups will appear as triplets, and the two aromatic protons will likely appear as multiplets due to coupling with each other and with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (some of which will show C-F coupling), and the two aliphatic carbons.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely with coupling to each other and to the neighboring aromatic protons.

Table of Expected NMR Data (in CDCl₃)

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| H-2 | ~ 2.7 | t | -CH₂- |

| H-3 | ~ 3.1 | t | -CH₂- |

| H-5, H-6 | ~ 7.0 - 7.5 | m | Ar-H |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| C-1 | ~ 195 | C=O |

| C-2 | ~ 25 | -CH₂- |

| C-3 | ~ 35 | -CH₂- |

| Aromatic Carbons | ~ 110 - 160 | Ar-C |

| C-F | ~ 150 - 165 (d) | Ar-C-F |

| ¹⁹F NMR | Expected Chemical Shift (ppm) | Assignment |

| F-4 | ~ -110 to -130 | Ar-F |

| F-7 | ~ -110 to -130 | Ar-F |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group and the C-F bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ketone) | ~ 1700 - 1720 |

| C-F (aromatic) | ~ 1100 - 1300 |

| C-H (aromatic) | ~ 3000 - 3100 |

| C-H (aliphatic) | ~ 2850 - 3000 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₉H₆F₂O.

| Ion | Expected m/z |

| [M]⁺ | 168.0387 |

Visualized Workflows

The following diagrams illustrate the key processes in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described synthetic route via intramolecular Friedel-Crafts acylation is a reliable method for obtaining this valuable fluorinated building block. The comprehensive characterization data, including NMR, IR, and mass spectrometry, are essential for confirming the identity and purity of the final product, ensuring its suitability for further applications in research and development.

References

4,7-Difluoroindan-1-one CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,7-Difluoroindan-1-one, a fluorinated organic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physical and spectroscopic properties, a representative synthesis protocol, and a discussion of its potential applications in drug development.

Core Chemical Information

CAS Number: 130408-16-1

Molecular Formula: C₉H₆F₂O

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic data for this compound. This information is crucial for its identification, characterization, and application in various research and development settings.

| Property | Value |

| Molecular Weight | 168.14 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 254.7 ± 40.0 °C (Predicted)[1] |

| Density | 1.362 ± 0.06 g/cm³ (Predicted)[1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions[1] |

| ¹H NMR (Predicted) | No experimental data found |

| ¹³C NMR (Predicted) | No experimental data found |

| IR Spectrum (Vapor) | Data available through spectral databases. |

| Mass Spectrum (GC-MS) | Key fragments observed at m/z 168, 140, 139. |

Synthesis Protocol

A plausible synthetic approach for this compound would involve the intramolecular Friedel-Crafts acylation of a suitably substituted 3-(difluorophenyl)propanoic acid.

General Experimental Protocol for Friedel-Crafts Cyclization to Indanones:

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

3-(2,5-Difluorophenyl)propanoic acid (starting material)

-

Polyphosphoric acid (PPA) or another suitable Lewis acid catalyst (e.g., AlCl₃, triflic acid)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography equipment for purification (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: A clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the starting material, 3-(2,5-Difluorophenyl)propanoic acid.

-

Addition of Catalyst: Under an inert atmosphere (e.g., nitrogen or argon), the cyclizing agent, such as polyphosphoric acid, is added to the reaction flask. The amount of catalyst will need to be determined empirically, but a common starting point is a 10-fold excess by weight.

-

Reaction: The reaction mixture is heated with stirring. The optimal temperature and reaction time will depend on the specific substrate and catalyst used. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and then carefully quenched by pouring it onto crushed ice.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layers are combined.

-

Washing: The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Applications in Drug Development

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance various pharmacological properties.[3][4][5][6] Fluorine's high electronegativity and small size can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[5]

While specific biological activities for this compound have not been extensively reported, the indanone scaffold itself is present in a wide range of biologically active compounds with applications as antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer agents.[7] Therefore, this compound represents a valuable building block for the synthesis of novel drug candidates. The difluoro substitution pattern on the aromatic ring can be expected to modulate the electronic properties and metabolic stability of potential drug molecules derived from this core structure.

The workflow for leveraging a novel scaffold like this compound in a drug discovery program is outlined below.

Conclusion

This compound is a readily accessible synthetic building block with significant potential for the development of novel therapeutic agents. Its fluorinated indanone core offers a promising starting point for the design of molecules with modulated physicochemical and pharmacological properties. Further investigation into the synthesis of a diverse chemical library based on this scaffold, followed by biological screening, is warranted to explore its full potential in drug discovery.

References

- 1. This compound CAS#: 130408-16-1 [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

Spectroscopic Profile of 4,7-Difluoroindan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,7-Difluoroindan-1-one (CAS No. 130408-16-1). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, enabling the determination of its molecular weight and elemental composition. The mass spectrum for this compound (C₉H₆F₂O) is available from the National Institute of Standards and Technology (NIST) database.

Table 1: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 168 | Molecular Ion [M]⁺ |

| 140 | [M - CO]⁺ |

| 139 | [M - CHO]⁺ |

Data is based on the NIST Mass Spectrometry Data Center.

Experimental Protocol for Mass Spectrometry

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of a suitable stationary phase like 5% phenyl polysiloxane). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final high temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Table 2: Predicted Infrared Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| ~3100-3000 | C-H | Aromatic | Medium |

| ~2960-2850 | C-H | Aliphatic (CH₂) | Medium |

| ~1720-1700 | C=O | Ketone, α,β-unsaturated | Strong |

| ~1620-1580 | C=C | Aromatic | Medium-Weak |

| ~1280-1180 | C-F | Aryl Fluoride | Strong |

| ~1250 | C-C | Medium |

Experimental Protocol for Infrared Spectroscopy

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Methodology:

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR beam is directed into the ATR crystal, where it undergoes total internal reflection. The beam penetrates a short distance into the sample at each reflection point, and specific wavelengths are absorbed. The reflected beam, now containing information about the sample's absorption, is directed to the detector.

-

Spectrum Generation: An interferogram is generated and then mathematically converted to a spectrum by a Fourier transform, plotting absorbance or transmittance against wavenumber (cm⁻¹). A background spectrum of the empty ATR crystal is typically recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

Predicted ¹H NMR Data

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.0-7.2 | dd | 1H | H-5 |

| ~6.8-7.0 | dd | 1H | H-6 |

| ~3.1 | t | 2H | H-3 (CH₂) |

| ~2.7 | t | 2H | H-2 (CH₂) |

Predicted data based on standard chemical shift correlation tables. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (C-1) |

| ~160 (d) | C-F (C-4) |

| ~158 (d) | C-F (C-7) |

| ~140 (d) | C-3a |

| ~125 (d) | C-7a |

| ~118 (d) | C-6 |

| ~115 (d) | C-5 |

| ~36 | CH₂ (C-2) |

| ~25 | CH₂ (C-3) |

(d) indicates a doublet due to C-F coupling. Predicted data based on standard chemical shift correlation tables.

Predicted ¹⁹F NMR Data

Table 5: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 to -120 | m | F-4 |

| ~ -115 to -125 | m | F-7 |

Predicted data relative to CFCl₃. Chemical shifts for fluorine atoms on an aromatic ring can vary significantly based on the electronic environment.

Experimental Protocol for NMR Spectroscopy

Instrumentation: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or 500 MHz).

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal standard like CFCl₃ can be used.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H, ¹³C, or ¹⁹F).

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: A one-pulse experiment, often with proton decoupling, is performed. The large chemical shift range of ¹⁹F requires a wider spectral width.

-

-

Data Processing: The acquired free induction decay (FID) signal is processed using a Fourier transform to generate the NMR spectrum. This includes phasing, baseline correction, and referencing the chemical shifts.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

An In-depth Technical Guide to the Solubility and Stability of 4,7-Difluoroindan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,7-Difluoroindan-1-one, focusing on its solubility and stability. Due to the limited availability of specific experimental data in public literature, this document outlines the critical parameters to be determined and provides detailed, generalized experimental protocols for in-house characterization. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this compound.

Core Physicochemical Properties

This compound is a fluorinated derivative of indanone. The introduction of fluorine atoms can significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its solubility and stability is paramount for its application in drug discovery and development.

Predicted Properties

While experimental data is scarce, some properties have been predicted based on its structure. These include a boiling point of 254.7±40.0 °C and a density of 1.362±0.06 g/cm³.[1] The molecular formula is C₉H₆F₂O, and the molecular weight is 168.14 g/mol .[1][2]

Table 1: Physicochemical and Solubility Data for this compound

The following table summarizes the key solubility and physicochemical parameters that are critical for the characterization of this compound. The values presented here are placeholders and are intended to be replaced with experimentally determined data.

| Parameter | Method | Anticipated Value |

| Molecular Weight | Calculation | 168.14 g/mol |

| Melting Point | Differential Scanning Calorimetry (DSC) | To be determined (°C) |

| pKa | Potentiometric Titration / UV-Vis Spectroscopy | To be determined |

| LogP | Shake-Flask Method (Octanol/Water) | To be determined |

| Aqueous Solubility | HPLC-UV | To be determined (µg/mL) at pH 7.4 |

| Solubility in DMSO | HPLC-UV | To be determined (mg/mL) |

| Solubility in Ethanol | HPLC-UV | To be determined (mg/mL) |

| Solubility in Methanol | HPLC-UV | To be determined (mg/mL) |

| Solubility in Acetonitrile | HPLC-UV | To be determined (mg/mL) |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility using HPLC-UV

Objective: To quantify the solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol, absolute

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Deionized water

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent where it is freely soluble (e.g., DMSO).

-

Standard Curve Generation: Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL. Inject these standards into the HPLC-UV system to generate a standard curve of peak area versus concentration.

-

Sample Preparation (Equilibrium Solubility):

-

Add an excess amount of solid this compound to a known volume of each solvent (e.g., PBS, DMSO, Ethanol, Methanol, Acetonitrile) in separate vials.

-

Tightly cap the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Analysis:

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the standard curve.

-

Inject the diluted samples into the HPLC-UV system.

-

Determine the concentration of this compound in the supernatant by comparing the peak area to the standard curve.

-

Calculate the solubility in each solvent, taking into account the dilution factor.

-

Protocol 2: Assessment of Chemical Stability under Various Conditions

Objective: To evaluate the stability of this compound under conditions relevant to storage, formulation, and biological assays.

Materials:

-

This compound stock solution (in a suitable solvent like acetonitrile or DMSO)

-

Aqueous buffers of varying pH (e.g., pH 3, 5, 7.4, 9)

-

Hydrogen peroxide solution (3%)

-

Temperature-controlled incubators or water baths

-

Photostability chamber with controlled light exposure (ICH Q1B guidelines)

-

HPLC-UV system

-

LC-MS system for degradation product identification

Procedure:

-

Sample Preparation:

-

Dilute the this compound stock solution into each of the test conditions (different pH buffers, oxidative solution) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

-

For thermal stability, aliquot the solution in pH 7.4 buffer into vials for incubation at different temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C).

-

For photostability, place the solution in pH 7.4 buffer in a photostability chamber.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer-term studies), withdraw an aliquot from each sample.

-

-

HPLC Analysis:

-

Immediately analyze the aliquots by HPLC-UV to determine the remaining concentration of the parent compound.

-

Monitor for the appearance of new peaks, which would indicate degradation products.

-

-

Data Analysis:

-

Plot the percentage of the remaining this compound against time for each condition.

-

Calculate the degradation rate constant and the half-life (t½) for each condition.

-

-

Degradant Identification (Optional):

-

For samples showing significant degradation, analyze them using LC-MS to identify the mass of the degradation products, which can help in elucidating the degradation pathway.

-

Visualizations

The following diagrams illustrate the generalized workflow for characterizing the physicochemical properties of a compound like this compound and the interplay of factors affecting its stability.

Caption: Experimental workflow for solubility and stability profiling.

Caption: Factors influencing the stability of this compound.

References

The Strategic Role of Fluorine Substitution in Modulating Indanone Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the indanone scaffold has emerged as a powerful strategy in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the multifaceted effects of fluorine substitution on the physicochemical and biological properties of indanones. By leveraging fluorine's unique electronic characteristics, researchers can fine-tune molecular properties to enhance therapeutic efficacy, improve pharmacokinetic profiles, and create novel materials with tailored functionalities.

Physicochemical Properties: The Fluorine Advantage

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the electronic landscape of the indanone core. These alterations directly influence key physicochemical parameters that are critical for drug design and material science.

Enhanced Metabolic Stability

A primary driver for the use of fluorine in drug discovery is its ability to block metabolic "soft spots" susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[1][2] The exceptional strength of the carbon-fluorine bond makes it significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, thereby increasing the metabolic stability and in vivo half-life of the molecule.[1][3][4] Strategic placement of fluorine atoms can shield vulnerable positions from enzymatic attack, a crucial tactic for improving the pharmacokinetic profile of drug candidates.[2][5][6]

Table 1: Impact of Fluorination on Metabolic Stability of Indole Analogs (Note: Data for indanone derivatives is limited in the public domain; this table presents data for the closely related indole scaffold to illustrate the principle.)

| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/mg) | Data Source |

| UT-155 | Non-fluorinated indole | 12.35 | - | [1] |

| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [1] |

| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | [1] |

| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 | [1] |

Data for UT-155 and its analogs were generated in mouse liver microsomes, while data for 5-Fluoroindole was from rat liver microsomes. Direct comparison of absolute values should be made with caution.[1]

Modulation of Lipophilicity

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7] Fluorine's effect on lipophilicity is complex and highly dependent on the molecular context.[8] While a single fluorine atom can either increase or decrease lipophilicity, perfluoroalkyl groups generally enhance it.[8][9] This tunability allows for the optimization of a compound's ability to cross biological membranes and reach its target.[7][10]

Table 2: Physicochemical Data of Selected Fluorinated Indanones

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

| 2-fluoro-1,3-indanedione | C₉H₅FO₂ | 60 | 97–99 | [11] |

| [Δ1,2'-Biindan]-2-fluoro-1',3,3'-trione | C₁₈H₉FO₃ | 85 | 165–168 (dec) | [11] |

| 2-fluoro-2-(2'-fluoro-3'-oxoindenyl)-1,3-indanedione | C₁₈H₈F₂O₃ | 92 | 126–129 | [11] |

| 1-trifluoroacetyl-2-indanone | C₁₁H₇F₃O₂ | 52 | - (brown oil) | [11] |

Synthesis of Fluorinated Indanones

The preparation of fluorinated indanones can be achieved through various synthetic strategies. A common approach involves the direct fluorination of an indanone precursor using an electrophilic fluorinating agent.

Experimental Protocol: Electrophilic Fluorination of 1,3-Indanedione

This protocol describes the synthesis of 2-fluoro-1,3-indanedione using Selectfluor® as the fluorinating agent.[11]

Materials:

-

1,3-indanedione

-

Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Distilled water

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 1,3-indanedione in 40 mL of acetonitrile.

-

In a separate flask, dissolve 1-3 equivalents of Selectfluor® in 30 mL of acetonitrile.

-

Slowly add the Selectfluor® solution to the stirring solution of 1,3-indanedione.

-

Allow the reaction mixture to stir at room temperature. The reaction time can range from 10 to 30 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Take up the solid residue in distilled water and extract with dichloromethane.

-

Dry the organic layer over sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude fluorinated ketone by radial chromatography to obtain 2-fluoro-1,3-indanedione.

Caption: Experimental workflow for the synthesis and characterization of a fluorinated indanone.

Biological Activity and Mechanism of Action

The introduction of fluorine can significantly enhance the biological activity of indanone derivatives.[12] Fluorinated indanones have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[13][14][15][16]

Anticancer Activity: Microtubule Destabilization

A notable example is a fluorinated benzylidene indanone that exhibits potent antiproliferative activity by acting as a microtubule destabilizer.[17] This compound binds to the colchicine binding site on tubulin, inhibiting tubulin polymerization and leading to the disruption of the microtubule network. This disruption triggers a cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.[17] The compound has also demonstrated antiangiogenic activity and has shown efficacy in reducing tumor volume in preclinical models.[17]

Caption: Mechanism of action for a fluorinated benzylidene indanone as a microtubule destabilizer.

Spectroscopic Characterization

The structural elucidation of fluorinated indanones relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable tools for confirming the identity and purity of these compounds.[11][18] In ¹H and ¹³C NMR, the presence of fluorine introduces characteristic splitting patterns due to H-F and C-F coupling. The magnitude of the coupling constants (J-values) provides valuable structural information. ¹⁹F NMR is particularly powerful as it offers a wide chemical shift range and high sensitivity, allowing for the direct observation of the fluorine environment.[19][20][21]

Table 3: Selected NMR Data for 2-fluoro-1,3-indanedione (C₉H₅FO₂)[11]

| Nucleus | Chemical Shift (δ) | Coupling Constant (J) |

| ¹H | 5.4 ppm (doublet) | ¹J(H-F) = 51.0 Hz |

| ¹³C | 90.1 ppm (doublet) | ¹J(C-F) = 211.2 Hz |

| ¹³C | 193.5 ppm (doublet) | ²J(C-F) = 24.0 Hz |

| ¹⁹F | -207.3 ppm (doublet) | ¹J(F-H) = 51.1 Hz |

Conclusion

Fluorine substitution is a highly effective strategy for modulating the properties of indanones, offering significant advantages in drug discovery and materials science. The ability to enhance metabolic stability, fine-tune lipophilicity, and increase biological potency underscores the importance of fluorinated indanones as a promising class of compounds. Continued exploration of novel fluorination methodologies and a deeper understanding of structure-activity relationships will undoubtedly unlock the full potential of these versatile molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 9. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 17. Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Spectroscopic study of 1,2-indandione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]

- 21. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

4,7-Difluoroindan-1-one: A Core Fluorinated Building Block for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Difluoroindan-1-one is a valuable fluorinated building block increasingly utilized in the fields of medicinal chemistry and materials science. The strategic incorporation of two fluorine atoms onto the indanone scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. The indanone core itself is a privileged structure, found in numerous biologically active compounds. The addition of fluorine atoms can enhance binding affinity to target proteins, improve cell membrane permeability, and block metabolic pathways, thereby increasing the bioavailability and efficacy of drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering detailed experimental protocols and data for researchers in drug discovery and chemical development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the table below.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₂O | [1] |

| Molecular Weight | 168.14 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 254.7 ± 40.0 °C (Predicted) | [1] |

| Density | 1.362 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |

| CAS Number | 130408-16-1 | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of a 3-(2,5-difluorophenyl)propanoic acid derivative. This reaction typically proceeds in two steps: the formation of an acyl chloride followed by a Lewis acid-catalyzed cyclization.

Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol describes a representative procedure for the synthesis of this compound.

Step 1: Synthesis of 3-(2,5-Difluorophenyl)propionyl Chloride

-

Materials:

-

3-(2,5-Difluorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and heating mantle

-

Round bottom flask with reflux condenser and gas trap

-

-

Procedure:

-

In a flame-dried round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2,5-difluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane.

-

Slowly add thionyl chloride (1.2 eq) to the solution at room temperature with stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂), which should be passed through a suitable trap.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator to obtain the crude 3-(2,5-difluorophenyl)propionyl chloride, which can be used in the next step without further purification.

-

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

-

Materials:

-

3-(2,5-Difluorophenyl)propionyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Ice bath

-

Magnetic stirrer

-

Round bottom flask under an inert atmosphere

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

-

-

Procedure:

-

In a flame-dried round bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the crude 3-(2,5-difluorophenyl)propionyl chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

-

Caption: Synthetic pathway for this compound.

Spectroscopic Data and Analysis

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Mass Spectrometry (GC-MS)

The gas chromatography-mass spectrometry (GC-MS) data shows a molecular ion peak (M⁺) at m/z = 168, which corresponds to the molecular weight of this compound (C₉H₆F₂O).[2] The fragmentation pattern is consistent with the indanone structure.

| m/z Value | Interpretation |

| 168 | Molecular ion [M]⁺ |

| 140 | Loss of CO, [M-CO]⁺ |

| 139 | Loss of CHO, [M-CHO]⁺ |

Infrared (IR) Spectroscopy

The vapor phase infrared spectrum provides key information about the functional groups present in the molecule.[2]

| Wavenumber (cm⁻¹) | Interpretation |

| ~3000 | Aromatic C-H stretch |

| ~2900 | Aliphatic C-H stretch |

| ~1720 | Strong C=O stretch (ketone) |

| ~1600, ~1480 | C=C stretching in the aromatic ring |

| ~1250 | C-F stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.10 | m | 1H | Aromatic H (H-5 or H-6) |

| 7.05 - 6.95 | m | 1H | Aromatic H (H-5 or H-6) |

| 3.10 - 3.00 | t | 2H | -CH₂-CO |

| 2.80 - 2.70 | t | 2H | Ar-CH₂- |

Predicted ¹³C NMR (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 195.5 | C=O (C-1) |

| 160.0 (d) | C-F (C-4 or C-7) |

| 158.0 (d) | C-F (C-4 or C-7) |

| 135.0 (d) | Quaternary C |

| 130.0 (d) | Quaternary C |

| 118.0 (d) | Aromatic CH |

| 115.0 (d) | Aromatic CH |

| 36.0 | -CH₂-CO (C-2) |

| 25.0 | Ar-CH₂- (C-3) |

(d) indicates a doublet due to C-F coupling.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Patent literature reveals its use in the preparation of novel fungicides and potential therapeutic agents. The difluoro-substituted indanone core can be further functionalized to introduce desired pharmacophores and modulate the overall properties of the final compound.

Caption: General workflow for utilizing this compound.

Use in Agrochemicals

Patents have disclosed the use of this compound as a precursor for the synthesis of novel fungicides. For instance, it can be elaborated into complex heterocyclic systems that exhibit potent antifungal activity. The fluorine atoms are crucial for enhancing the metabolic stability of the final product in the environment and for improving its efficacy against target pathogens.

Potential in Medicinal Chemistry

While specific examples are still emerging in peer-reviewed literature, the fluorinated indanone scaffold is of significant interest in drug discovery. The structural motif can be modified to target a variety of biological receptors and enzymes. For example, derivatives of similar halo-indanones have been investigated as inhibitors of enzymes involved in inflammatory and neurodegenerative diseases. The unique properties conferred by the fluorine atoms make this compound a promising starting point for the development of next-generation therapeutics.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile and valuable fluorinated building block with significant potential in both agrochemical and pharmaceutical research. Its synthesis via intramolecular Friedel-Crafts acylation is a well-established and scalable method. The presence of two fluorine atoms imparts unique physicochemical properties that can be leveraged to design novel molecules with enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides a solid foundation of data and protocols to facilitate the use of this compound in innovative research and development projects.

References

An In-depth Technical Guide to 4,7-Difluoroindan-1-one: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-Difluoroindan-1-one is a fluorinated building block of significant interest in medicinal chemistry. Its rigid, bicyclic core and the presence of two fluorine atoms make it a valuable scaffold for the synthesis of novel therapeutic agents. The fluorine substituents can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making this indanone derivative an attractive starting material for drug discovery programs. This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. The introduction of fluorine atoms into organic molecules is a well-established strategy to enhance their pharmacological profiles. Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites of oxidation, increased binding affinity through favorable electrostatic interactions, and enhanced membrane permeability. This compound combines the structural features of an indanone with the benefits of difluorination, making it a key intermediate in the synthesis of complex molecular architectures for drug development. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of fluorinated organic compounds for pharmaceutical applications.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 130408-16-1 | [1][2] |

| Molecular Formula | C₉H₆F₂O | [3] |

| Molecular Weight | 168.14 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 254.7 ± 40.0 °C (Predicted) | [1] |

| Density | 1.362 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [1] |

Spectroscopic Data:

While a publicly available, detailed spectroscopic analysis is limited, typical spectral characteristics can be inferred from the structure and data for similar compounds.

-

¹H NMR: Expected to show signals for the aromatic and aliphatic protons, with coupling patterns influenced by the fluorine atoms.

-

¹³C NMR: Will display distinct signals for the carbonyl carbon, aromatic carbons (with C-F couplings), and the two aliphatic carbons.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 168.0387.[3]

-

IR Spectroscopy: A strong absorption band characteristic of the carbonyl group (C=O) stretch is expected around 1700 cm⁻¹.

Synthesis of this compound

The primary and most logical synthetic route to this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor.[4][5][6] The starting material for this cyclization is typically 3-(2,5-difluorophenyl)propanoic acid or its corresponding acyl chloride.

Synthetic Pathway

The overall synthetic scheme involves two main steps:

-

Preparation of 3-(2,5-difluorophenyl)propanoic acid: This can be achieved through various standard organic chemistry methods, often starting from 1,4-difluorobenzene.

-

Intramolecular Friedel-Crafts Acylation: The carboxylic acid is converted to a more reactive species (commonly the acyl chloride) and then cyclized in the presence of a strong Lewis acid catalyst.

Caption: General synthetic pathway to this compound.

Detailed Experimental Protocol (Plausible)

Step 1: Synthesis of 3-(2,5-difluorophenyl)propionyl chloride

-

To a solution of 3-(2,5-difluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(2,5-difluorophenyl)propionyl chloride, which is often used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.1 - 1.5 eq) in anhydrous DCM (20 volumes) under a nitrogen atmosphere, add a solution of the crude 3-(2,5-difluorophenyl)propionyl chloride (1.0 eq) in anhydrous DCM (5 volumes) dropwise.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Caption: Experimental workflow for the synthesis of this compound.

History and Drug Development Applications

Information regarding the specific initial discovery and detailed historical development of this compound is scarce in peer-reviewed literature. It is most accurately categorized as a fine chemical and pharmaceutical intermediate.[] Its utility arises from its potential to be incorporated into larger, more complex molecules with therapeutic potential.

The indanone core is a well-established pharmacophore, and the addition of fluorine atoms enhances its desirability for several reasons:

-

Metabolic Stability: The strong carbon-fluorine bond can block metabolically labile positions, increasing the half-life of a drug.

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of a drug.

While specific drugs derived directly from this compound are not prominently documented, it serves as a valuable building block for the synthesis of a variety of compound libraries for screening against different biological targets. Its structural motifs are relevant to the development of agents targeting the central nervous system, as well as anti-inflammatory and anti-cancer agents, areas where indanone derivatives have shown promise.[9]

Caption: Logical relationships of this compound's properties and applications.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its synthesis via intramolecular Friedel-Crafts acylation is a robust and well-understood process. The strategic placement of two fluorine atoms on the indanone scaffold imparts desirable physicochemical properties that are advantageous for the design of novel therapeutic agents. While its own biological activity is not extensively studied, its role as a building block for more complex molecules is of considerable interest to medicinal chemists. Further exploration of derivatives of this compound is warranted to fully exploit its potential in the development of new medicines.

References

- 1. This compound CAS#: 130408-16-1 [m.chemicalbook.com]

- 2. This compound | 130408-16-1 [chemicalbook.com]

- 3. 4,7-difluoro-2,3-dihydro-1H-inden-1-one | C9H6F2O | CID 587852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

A Theoretical Exploration of 4,7-Difluoroindan-1-one Conformation: A Methodological Whitepaper

Disclaimer: As of the latest literature search, no dedicated theoretical or experimental studies on the specific conformation of 4,7-Difluoroindan-1-one have been publicly documented. This guide, therefore, provides a comprehensive methodological framework for how such a study could be conducted, drawing upon established computational chemistry principles and findings from studies on analogous molecules, including the parent indanone scaffold.

Introduction

This compound is a substituted indanone derivative with potential applications in medicinal chemistry and materials science. The conformational preferences of this molecule, particularly the puckering of the five-membered ring and the orientation of the fluorine substituents, are crucial for understanding its chemical reactivity, spectroscopic properties, and biological activity. Fluorine substitution can significantly influence molecular conformation through steric and electronic effects, such as the gauche effect. This document outlines a theoretical approach using computational chemistry to elucidate the conformational landscape of this compound.

Conformational Flexibility of the Indanone Scaffold

The indanone core consists of a benzene ring fused to a cyclopentanone ring. The five-membered ring in such systems can adopt non-planar conformations to alleviate angle and torsional strain. The primary mode of puckering in five-membered rings is described by two low-energy conformations: the "envelope" (Cs symmetry) and the "twist" (C2 symmetry) forms. The planarity of the fused benzene ring introduces constraints on the puckering of the cyclopentanone moiety.

While specific data for this compound is unavailable, studies on the related 2-indanone have suggested a planar equilibrium conformation for the five-membered ring. However, substitution, particularly with electronegative atoms like fluorine, can alter the potential energy surface and favor non-planar geometries.

Proposed Computational Methodology for Conformational Analysis

A thorough theoretical investigation of this compound's conformation would involve a multi-step computational workflow.

Caption: Proposed computational workflow for the conformational analysis of this compound.

3.1. Detailed Experimental Protocols (Hypothetical)

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan would be suitable.

-

Initial Structure Generation: A 3D model of this compound would be constructed using a molecular builder.

-

Conformational Search: An initial exploration of the potential energy surface would be performed using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.

-

Geometry Optimization: Each identified conformer would be subjected to full geometry optimization using Density Functional Theory (DFT). A suitable level of theory would be the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p) or a Dunning-type basis set like cc-pVTZ.

-

Frequency Calculations: Harmonic vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for more accurate relative energy calculations.

-

Transition State Search: To determine the energy barriers for interconversion between conformers (e.g., ring puckering inversion), transition state searches would be conducted using methods like the synchronous transit-guided quasi-Newton (STQN) method. The nature of the transition states would be confirmed by the presence of a single imaginary frequency.

Expected Quantitative Data

A successful theoretical study would yield the following quantitative data, which should be summarized in tables for comparative analysis.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) with ZPVE | Boltzmann Population (%) at 298.15 K |

| I | e.g., Envelope (C_s_) | 0.00 | |

| II | e.g., Twist (C_2_) | ||

| III | ... |

Table 2: Key Geometric Parameters of the Most Stable Conformer of this compound

| Parameter | Value |

| Dihedral Angles (°) | |

| C(ar)-C(ar)-C(2)-C(3) | |

| C(ar)-C(2)-C(3)-C(ar) | |

| Bond Lengths (Å) | |

| C=O | |

| C-F (at C4) | |

| C-F (at C7) |

Visualization of Conformational Space

The puckering of the five-membered ring can be visualized through a potential energy surface diagram.

Caption: A conceptual diagram of the ring puckering interconversion pathways for a five-membered ring.

Conclusion

While direct experimental or theoretical data on the conformation of this compound is currently lacking in the public domain, the computational methodologies outlined in this whitepaper provide a robust framework for its investigation. Such a study would provide valuable insights into the structure-property relationships of this and related fluorinated indanones, aiding in the rational design of new molecules for various applications. The expected outcomes would be a detailed understanding of its conformational preferences, the energy barriers to interconversion, and predicted spectroscopic signatures that could guide future experimental work.

The Untapped Potential of 4,7-Difluoroindan-1-one in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Prospective Applications of 4,7-Difluoroindan-1-one as a Versatile Scaffold in Modern Drug Discovery.

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a molecule's metabolic stability, binding affinity, and membrane permeability. The indanone scaffold is a privileged structure found in numerous biologically active compounds, most notably in therapies for neurodegenerative diseases. This technical guide explores the promising, yet largely untapped, potential of this compound as a key building block for the next generation of therapeutics. By combining the advantageous properties of fluorine with the proven biological relevance of the indanone core, this compound presents a compelling starting point for the development of novel enzyme inhibitors and modulators of critical signaling pathways. This document outlines prospective synthetic strategies, potential biological targets, and detailed, adaptable experimental protocols to guide researchers in harnessing the potential of this fluorinated scaffold.

Introduction: The Strategic Advantage of Fluorinated Scaffolds

The introduction of fluorine into small molecules has a profound impact on their physicochemical and pharmacological properties.[1] The high electronegativity and small atomic size of fluorine can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with target proteins through the formation of favorable orthogonal multipolar interactions.[2][3] These benefits have led to a significant number of fluorinated drugs being approved by the FDA.[2]

The indanone core is a key pharmacophore in several approved drugs and clinical candidates, particularly in the context of neurodegenerative disorders.[4] Its rigid structure provides a well-defined orientation for appended functional groups, facilitating optimal interactions with biological targets. The fusion of these two validated concepts—the benefits of fluorine and the privileged nature of the indanone scaffold—positions this compound as a high-potential starting material for drug discovery campaigns.

Potential Therapeutic Applications and Biological Targets

Based on the established pharmacology of indanone derivatives, this compound is a promising scaffold for developing inhibitors of enzymes implicated in a range of pathologies, most notably neurodegenerative diseases.

Neurodegenerative Diseases

The indanone scaffold is the foundation of donepezil, a leading treatment for Alzheimer's disease that functions by inhibiting acetylcholinesterase (AChE).[4] Research has also demonstrated the potential of indanone derivatives as inhibitors of monoamine oxidase (MAO), another key target in neurodegenerative conditions like Parkinson's disease.[4] The 4,7-difluoro substitution pattern on the indanone ring is hypothesized to enhance blood-brain barrier penetration and increase the potency and selectivity of these enzyme inhibitors.

Potential Primary Targets:

-

Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, offering symptomatic relief in Alzheimer's disease.

-